molecular formula C16H13F3O3 B3158815 1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone CAS No. 860611-86-5

1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone

Cat. No.: B3158815
CAS No.: 860611-86-5
M. Wt: 310.27 g/mol
InChI Key: BEPSERZSHQUNMU-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone is a substituted acetophenone derivative characterized by:

  • A 2-hydroxy group on the phenyl ring.
  • A 4-benzyloxy substituent modified with a 3-trifluoromethyl (-CF₃) group on the benzyl moiety.
  • A ketone functional group at the 1-position.

This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group . Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., benzyloxy- and trifluoromethyl-substituted acetophenones) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-10(20)14-6-5-13(8-15(14)21)22-9-11-3-2-4-12(7-11)16(17,18)19/h2-8,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPSERZSHQUNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164659
Record name 1-[2-Hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860611-86-5
Record name 1-[2-Hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860611-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling and gene expression . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under certain conditions, leading to reduced activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it can have beneficial effects, such as promoting cell survival and proliferation. At high doses, it may exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Biological Activity

1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone, with the chemical formula C16H13F3O3C_{16}H_{13}F_3O_3 and CAS number 860611-86-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including enzyme inhibition and potential therapeutic applications.

The compound is characterized by:

  • Molecular Weight : 310.27 g/mol
  • Boiling Point : Approximately 409.1 °C (predicted)
  • Density : 1.305 g/cm³ (predicted)
  • pKa : 9.71 (predicted) .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in various biological processes:

  • Acetylcholinesterase (AChE) Inhibition :
    • AChE is crucial for neurotransmission, and its inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's.
    • Compounds similar to this compound have shown significant AChE inhibitory activity, with Ki values in the nanomolar range. For instance, related compounds demonstrated Ki values of 22.13 ± 1.96 nM and 23.71 ± 2.95 nM against AChE .
  • Carbonic Anhydrase (CA) Inhibition :
    • Carbonic anhydrases are important for maintaining acid-base balance and are targets for various therapeutic agents.
    • Related compounds have exhibited potent inhibitory effects on human CA isoforms, with Ki values reported as low as 8.61 ± 0.90 nM for hCA I and 8.76 ± 0.84 nM for hCA II .

Structure-Activity Relationship (SAR)

The biological activity of phenolic compounds like this compound is often influenced by their structural features:

  • The presence of hydroxyl groups enhances hydrogen bonding interactions with enzyme active sites.
  • The trifluoromethyl group may increase lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activities of phenolic compounds similar to this compound:

StudyCompoundTarget EnzymeKi Value (nM)Findings
Compound 2AChE22.13 ± 1.96Potent inhibitor
Compound 4AChE23.71 ± 2.95Potent inhibitor
Compound XhCA I8.61 ± 0.90High potency
Compound YhCA II8.76 ± 0.84High potency

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily studied for its potential use in pharmaceutical formulations. Its structure suggests that it may exhibit biological activity, particularly as an anti-inflammatory or analgesic agent.

Case Study: Antioxidant Properties

Research indicates that compounds similar to 1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone demonstrate significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The hydroxyl group in the structure is crucial for radical scavenging activity.

Potential Therapeutic Uses

  • Anti-inflammatory : Preliminary studies suggest that derivatives of this compound can inhibit pro-inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential for use in topical formulations.

Material Science Applications

The compound's unique chemical structure allows it to be utilized in the development of advanced materials, particularly in coatings and polymers.

UV Absorption

Due to its ability to absorb UV light, it can be incorporated into coatings to enhance their stability and longevity. This property is particularly useful in outdoor applications where UV exposure is a concern.

ApplicationDescription
CoatingsEnhances UV stability and prevents degradation of underlying materials.
PolymersCan be used as a stabilizer to improve the lifespan of polymer products exposed to sunlight.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions including:

  • Nucleophilic Substitution : The trifluoromethyl group enhances electrophilicity, making it a suitable candidate for further modifications.
  • Coupling Reactions : It can be used in Suzuki or Heck coupling reactions to create larger polycyclic structures.

Environmental Applications

Recent studies have explored the potential of this compound in environmental chemistry, particularly in the development of biodegradable materials and as a component in water treatment processes due to its ability to bind with pollutants.

Case Study: Water Treatment

Research has indicated that compounds with similar structures can effectively adsorb heavy metals from wastewater, suggesting a pathway for utilizing this compound in environmental remediation efforts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenyl Ring

(a) 1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone (CAS 106312-36-1)
  • Key differences : Replaces the benzyloxy group with a methoxy (-OCH₃) at position 3.
  • Impact :
    • Reduced steric hindrance compared to the bulky benzyloxy group.
    • Lower lipophilicity (logP) due to the absence of the aromatic benzyl moiety.
    • Similar electron-withdrawing effects from the -CF₃ group .
(b) 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone (CAS 220227-53-2)
  • Key differences : Substitutes the benzyloxy group with a hydroxy (-OH) at position 4.
  • Lower chemical stability under acidic/basic conditions due to the free phenolic -OH. Retains the -CF₃ group’s metabolic resistance .
(c) 1-(3-(3-[4-(Benzyloxy)phenoxy]propoxy)phenyl)-1-ethanone (CAS 937602-09-0)
  • Key differences : Incorporates a propoxy linker between the benzyloxy and phenyl groups.
  • Increased molecular weight (C₂₄H₂₄O₄ vs. C₁₆H₁₃F₃O₃) and altered solubility .

Functional Group Modifications

(a) 1-[4-(3-Fluoro-4-methylphenyl)phenyl]ethanone (CAS 1345471-18-2)
  • Key differences : Replaces the -CF₃ group with -F and -CH₃ on the benzyl ring.
  • Impact :
    • Reduced electron-withdrawing effects, altering reactivity in electrophilic substitutions.
    • Lower lipophilicity compared to the -CF₃ analogue .
(b) 1-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy)phenyl]ethanone (CAS Unspecified)
  • Key differences : Features -Cl and -F substituents alongside -CF₃.
  • Higher molecular weight (C₁₅H₈ClF₄O₂ vs. C₁₆H₁₃F₃O₃) .

Physicochemical Properties Comparison

Property Target Compound 1-(4-Methoxy-2-CF₃-phenyl)ethanone 1-(4-Hydroxy-2-CF₃-phenyl)ethanone
Molecular Formula C₁₆H₁₃F₃O₃ C₁₀H₉F₃O₂ C₉H₇F₃O₂
Molecular Weight (g/mol) 310.27 230.17 204.15
logP (Predicted) 3.8–4.2 2.5–3.0 2.0–2.5
Water Solubility Low (<0.1 mg/mL) Moderate (0.1–1 mg/mL) High (>1 mg/mL)

Q & A

Q. What are the common synthetic routes for 1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation or Williamson ether synthesis . For example, Friedel-Crafts acylation involves reacting a substituted benzaldehyde with an acyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). The hydroxyl group at the 2-position and trifluoromethylbenzyl ether moiety require careful protection/deprotection strategies to avoid side reactions . Evidence from analogous compounds (e.g., 1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethanone) shows that solvent polarity and catalyst loading significantly impact yield. For instance, using polar aprotic solvents (e.g., DMF) can enhance reaction rates but may reduce selectivity .

Q. What spectroscopic techniques are optimal for characterizing this compound, and what key spectral features should researchers prioritize?

  • ¹H/¹⁹F NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ -63 ppm in ¹⁹F NMR, while the aromatic protons and hydroxyl group (δ ~14 ppm in ¹H NMR) confirm substitution patterns .
  • HRMS (ESI) : Accurate mass determination (e.g., [M+H]+) validates molecular formula integrity, critical for distinguishing regioisomers .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated in structurally similar fluorinated acetophenones .

Q. What are the documented biological activities of this compound, and how do structural modifications affect its efficacy?

This compound has been investigated as a precursor for chromone derivatives with potential enzyme inhibitory activity (e.g., MAO-B). The trifluoromethylbenzyl ether group enhances lipophilicity, improving membrane permeability in cellular assays. Modifications to the hydroxyl or ketone groups (e.g., alkylation) can alter binding affinity to biological targets, as shown in pharmacophore modeling studies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in catalytic applications?

The electron-withdrawing nature of -CF₃ reduces electron density on the aromatic ring, directing electrophilic substitution to specific positions. For example, in electrochemical C–H activation studies, the -CF₃ group stabilizes transition states via inductive effects, enabling selective functionalization at the 4-position . Computational studies (DFT) on analogous systems suggest that -CF₃ increases the electrophilicity of the ketone, facilitating nucleophilic additions .

Q. What strategies can resolve data contradictions in reaction yields when using different Lewis acid catalysts in Friedel-Crafts acylations?

Contradictions often arise from competitive side reactions (e.g., over-acylation or ether cleavage). Systematic approaches include:

  • Catalyst screening : Compare AlCl₃ (stronger acid, higher activity but lower selectivity) vs. FeCl₃ (milder, better for sensitive substrates) .
  • In situ monitoring : Use HPLC or TLC to track intermediate formation and optimize reaction quenching times.
  • Statistical design of experiments (DoE) : Identify critical factors (e.g., temperature, stoichiometry) through factorial analysis to maximize yield .

Q. How can computational methods predict the compound’s interactions with biological targets, and what validation experiments are necessary?

  • Molecular docking : Tools like AutoDock or Schrödinger predict binding modes to enzymes (e.g., MAO-B). Focus on interactions between the trifluoromethyl group and hydrophobic pockets .
  • MD simulations : Assess binding stability over time (≥100 ns trajectories).
  • Validation : Compare computational predictions with kinetic assays (e.g., IC₅₀ determination) and X-ray co-crystallography of inhibitor-enzyme complexes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone

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